2-Bromo-1,1-diethoxypropane
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-1,1-diethoxypropane often involves reactions that introduce bromine and ether groups into the molecule. An example of a related process is the synthesis of diethyl 2-(3-methoxypropyl) succinate, which was achieved by condensation of diethyl maleate with 1-methoxy-3-nitropropane. This reaction highlights the methodologies that could potentially be applied to synthesize 2-Bromo-1,1-diethoxypropane or similar compounds by manipulating functional groups and reacting intermediates appropriately (Hua Wen-hao, 2009).
Molecular Structure Analysis
The molecular structure of compounds like 2-Bromo-1,1-diethoxypropane plays a crucial role in their reactivity and properties. The presence of a bromine atom significantly affects the molecule's behavior in chemical reactions, such as nucleophilic substitutions or eliminations. The ether functionalities (diethoxy groups) contribute to the molecule's solubility and reactivity with other organic compounds. Molecular structure analysis often involves computational methods and spectroscopy to elucidate the arrangement of atoms and the electronic environment, impacting the compound's chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving 2-Bromo-1,1-diethoxypropane and similar molecules can be diverse. For instance, the gas-phase thermal elimination of 2,2-diethoxypropane results in ethanol, acetone, and ethylene, showcasing the type of reactions such compounds can undergo. These reactions are unimolecular and follow a first-order rate law, with the rate-determining step being the elongation of the C-O bond. This suggests that 2-Bromo-1,1-diethoxypropane could also participate in elimination reactions or serve as a precursor in synthetic pathways for producing various organic compounds (Felix Rosas et al., 2012).
Scientific Research Applications
Kinetics and Mechanisms in Gas Phase Reactions
- Gas-Phase Thermal Elimination : A study by Rosas et al. (2012) explored the gas-phase thermal elimination of 2,2-diethoxypropane, revealing its conversion to ethanol, acetone, and ethylene. This process is homogeneous, unimolecular, and follows first-order kinetics, providing valuable insights into the reaction mechanisms of similar compounds.
Synthesis and Transformation in Organic Chemistry
- Skraup-Type Synthesis : 2,2,3-Tribromopropanal, closely related to 2-bromo-1,1-diethoxypropane, was used in the transformation of substituted anilines into bromoquinolin-6-ols, as detailed by Lamberth et al. (2014). This research highlights the versatility of bromopropanal derivatives in complex organic syntheses.
Chemical Reactions and Photolysis Studies
- Radical Cyclisation : Research by Bales et al. (2001) investigated the photolysis of alkyl radicals containing 2-bromo-1,1-diethoxypropane. This study provides insights into the formation of olefin cation radicals, contributing to the understanding of radical-based reactions in organic chemistry.
Biochemical and Toxicological Research
- Apoptotic Effects and Embryonic Development : Studies on the cytotoxic effects of 2-bromopropane, a compound related to 2-bromo-1,1-diethoxypropane, show significant impacts on embryonic development in mice. As detailed by Chan (2010) and Chan (2011), these effects include apoptosis and disruption of embryonic development, underlining the importance of safety assessments in chemical exposure.
Analytical Chemistry Applications
- Quantification in Biological Samples : The development of a test for the quantification of 1- and 2-bromopropane in human urine by B'hymer & Cheever (2005) demonstrates the relevance of bromopropanes in analytical chemistry, particularly in monitoring exposure to industrial solvents.
Degradation and Stability Studies
- Degradation of Bronopol : The degradation of bronopol (2‐bromo‐2‐nitropropane‐1,3‐diol), which is structurally similar to 2-bromo-1,1-diethoxypropane, was studied by Matczuk et al. (2012). Understanding the degradation behavior of such compounds is crucial in ensuring the stability and safety of products containing them.
Safety And Hazards
While specific safety and hazard information for 2-Bromo-1,1-diethoxypropane is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment, ensure adequate ventilation, and keep away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-bromo-1,1-diethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIUAFXWZKCJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955581 | |
Record name | 2-Bromo-1,1-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1-diethoxypropane | |
CAS RN |
3400-55-3 | |
Record name | 2-Bromo-1,1-diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3400-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,1-diethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,1-diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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